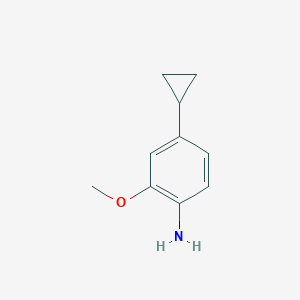

4-Cyclopropyl-2-methoxyaniline

CAS No.:

Cat. No.: VC15729689

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 4-cyclopropyl-2-methoxyaniline |

| Standard InChI | InChI=1S/C10H13NO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3 |

| Standard InChI Key | YLSYZFSTUMKKFP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C2CC2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4-cyclopropyl-2-methoxyaniline is C₁₀H₁₃NO, with a molar mass of 163.22 g/mol. Its SMILES notation (COC1=C(C=CC(=C1)C2CC2)N) delineates the methoxy group (-OCH₃) at position 2, the cyclopropyl moiety (-C₃H₅) at position 4, and the primary amine (-NH₂) at position 1 of the benzene ring . The InChIKey (YLSYZFSTUMKKFP-UHFFFAOYSA-N) provides a unique identifier for computational retrieval and database searches.

The cyclopropane ring introduces significant steric strain due to its 60° bond angles, which can influence the compound’s reactivity and conformational flexibility. The methoxy group, being electron-donating, enhances the electron density of the aromatic ring, potentially directing electrophilic substitution to the para position relative to the amine group.

Predicted Physicochemical Data

Collision cross section (CCS) values, predicted via computational methods, offer insights into the compound’s behavior in mass spectrometry. For the [M+H]+ adduct (m/z 164.107), the CCS is 134.5 Ų, while the [M+Na]+ adduct (m/z 186.089) exhibits a higher CCS of 148.5 Ų, likely due to increased ionic radius . These values are critical for analytical method development in pharmacokinetic studies.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 164.10700 | 134.5 |

| [M+Na]+ | 186.08894 | 148.5 |

| [M+NH4]+ | 181.13354 | 144.3 |

| [M-H]- | 162.09244 | 145.7 |

Synthetic Methodologies

Protection and Functionalization of the Aniline Core

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 4-cyclopropyl-2-methoxyaniline are unavailable, analogs such as N-(4-((1S,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)phenyl)benzamide exhibit characteristic shifts:

-

Cyclopropyl protons: δ 0.22–0.63 ppm (m, 4H, cyclopropane CH₂)

-

Aromatic protons: δ 7.15–7.98 ppm (m, 8H, benzene and benzamide) .

These signals suggest that the cyclopropane ring’s protons resonate upfield due to ring strain, while the methoxy group deshields adjacent aromatic protons.

Mass Spectrometry

The [M+H]+ ion at m/z 164.107 dominates the ESI/APCI spectrum, consistent with the molecular formula C₁₀H₁₃NO . Fragmentation patterns likely involve loss of the cyclopropyl group (Δm/z 41) or methoxy radical (Δm/z 31), though detailed studies are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume